Clorhidrato de 4-(2-Aminoetil)benceno-1,3-diol

Descripción general

Descripción

“4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is also known as Dopamine hydrochloride . It is a naturally occurring biochemical catecholamine precursor of noradrenaline and adrenaline . It is a derivative of the amino acid tyrosine .

Synthesis Analysis

Dopamine is synthesized in areas of the central and peripheral nervous systems. It is synthesized in the hypothalamus, the arcuate nucleus, and the caudate nucleus of the brain . Tyrosine is modified by tyrosine hydroxylase to form DOPA, which is a very important step in the formation of Dopamine . DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .Molecular Structure Analysis

The chemical formula of “4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is C8H11NO2.HCl . The Inchi Code is 1S/C8H11NO2.ClH/c9-4-3-6-1-2-7 (10)5-8 (6)11;/h1-2,5,10-11H,3-4,9H2;1H .Chemical Reactions Analysis

Dopamine serves as a precursor to norepinephrine and epinephrine . Once the catecholamines like Dopamine, Norepinephrine, and Epinephrine are formed, they are packaged in granulated vesicles to be transmitted across the synapse in response to a stimuli .Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Aminoethyl)benzene-1,3-diol hydrochloride” is 189.64 . It is stored at room temperature and is in the form of oil .Aplicaciones Científicas De Investigación

Clorhidrato de Dopamina: Un Análisis Exhaustivo de las Aplicaciones de la Investigación Científica

Precursor de Neurotransmisores: El clorhidrato de dopamina sirve como precursor de la norepinefrina y la epinefrina, neurotransmisores esenciales en el sistema nervioso central. Desempeña un papel crucial en la transmisión de señales dentro del cerebro y otras áreas vitales .

Soporte Cardiovascular: Como neurotransmisor catecolamina, el clorhidrato de dopamina se utiliza para tratar desequilibrios hemodinámicos, como la mala perfusión de órganos vitales, bajo gasto cardíaco e hipotensión. Ejerce efectos cronotrópicos e inotrópicos positivos en el miocardio, aumentando la frecuencia cardíaca y la contractilidad cardíaca .

Función Cognitiva: La dopamina facilita la codificación y recuperación de recuerdos, influyendo en nuestra capacidad de aprender y recordar información. También modula la atención y el enfoque, regulando la importancia de los estímulos e influyendo en nuestra capacidad de concentrarnos en la información relevante .

Control Motor: En el sistema nervioso central, especialmente en el tracto nigroestriatal, el clorhidrato de dopamina actúa como un neurotransmisor que regula la acción voluntaria y el control motor .

Sistema de Recompensa: La dopamina es integral para el sistema de recompensa del cerebro. Regula los sentimientos de placer y recompensa, que son cruciales para la motivación y el comportamiento dirigido a objetivos .

Ritmo Circadiano: Este compuesto también juega un papel en el control de los ritmos circadianos, influyendo en nuestros ciclos de sueño-vigilia y procesos fisiológicos que siguen un ciclo diario .

Conciencia y Cognición: El clorhidrato de dopamina participa en el mantenimiento de la conciencia y la cognición, afectando nuestra conciencia y procesos mentales .

Nervios Simpáticos Periféricos: Aunque principalmente activo en el sistema nervioso central, el clorhidrato de dopamina también funciona en algunos nervios simpáticos periféricos .

Para obtener información más detallada sobre cada aplicación, puede consultar las referencias proporcionadas.

Thermo Scientific Chemicals Fisher Sci DrugBank Online Allied Academies DailyMed SpringerLink

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Aminoethyl)benzene-1,3-diol hydrochloride, also known as dopamine, is the dopamine receptors in the brain . These receptors mediate the action of dopamine, which is a major transmitter in the extrapyramidal system of the brain and plays a crucial role in regulating movement .

Mode of Action

4-(2-Aminoethyl)benzene-1,3-diol hydrochloride interacts with its targets, the dopamine receptors, by binding to them and triggering a series of biochemical reactions. This interaction results in changes in the neuron’s activity, leading to alterations in the transmission of nerve signals .

Biochemical Pathways

The compound is a catecholamine, meaning it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters . It is synthesized from the amino acid tyrosine, which is modified by tyrosine hydroxylase to form DOPA. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine . Once formed, dopamine is packaged into vesicles to be transmitted across the synapse in response to stimuli .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of various physiological processes. For instance, it reduces the production of prolactin, a protein responsible for the production of breast milk . As a neurotransmitter, dopamine can cross a gap between neurons referred to as a synapse, allowing the nerve impulse to continue .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-aminoethyl)benzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)5-8(6)11;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHIWVGWSZHYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1432-22-0 | |

| Record name | 4-(2-aminoethyl)benzene-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

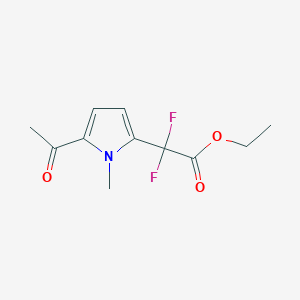

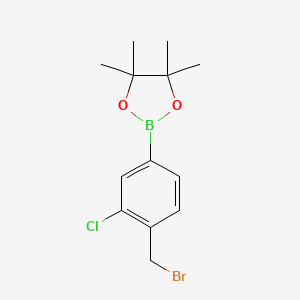

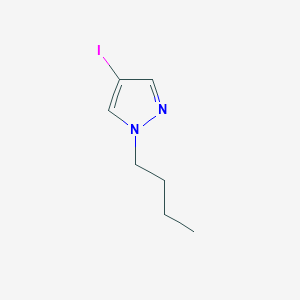

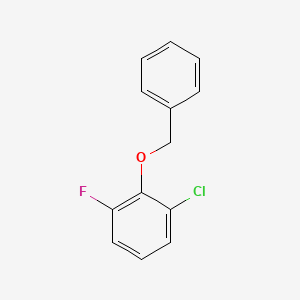

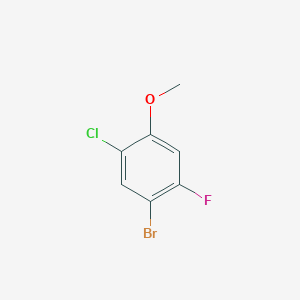

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)

![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)